1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
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Overview
Description
(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours, followed by acidification to obtain the desired chalcone as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated chalcones.
Scientific Research Applications
Mechanism of Action
The biological activity of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. For example, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group on the thiophene ring.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: A Schiff base with similar aromatic and hydroxyl functional groups.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: Contains an indole ring instead of a thiophene ring.
Properties
Molecular Formula |
C13H10O2S |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10O2S/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H |
InChI Key |
KROMWFWQAIFUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)O |
Origin of Product |
United States |
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